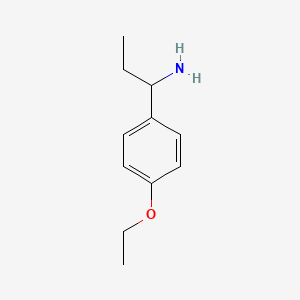

1-(4-Ethoxyphenyl)propan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGWGKBEIXPOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Aryl Substituted Propan 1 Amines in Organic Synthesis

Aryl-substituted propan-1-amines represent a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. ncert.nic.in Their utility stems from the presence of a reactive primary amine group and a modifiable aromatic ring, allowing for diverse chemical transformations.

These compounds are integral to the construction of pharmaceuticals, agrochemicals, and other functional materials. nih.gov The propan-1-amine backbone can be readily functionalized, while the aryl group can be substituted to fine-tune the electronic and steric properties of the molecule. This adaptability makes them valuable intermediates in multi-step synthetic sequences.

Methods for synthesizing arylamines are varied and include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org Other approaches involve the reduction of nitroarenes or the reductive amination of aryl ketones. youtube.comorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and the compatibility of functional groups.

Stereochemical Importance of Chiral 1 4 Ethoxyphenyl Propan 1 Amine Enantiomers in Research

The presence of a chiral center at the first carbon of the propane (B168953) chain in 1-(4-Ethoxyphenyl)propan-1-amine gives rise to two enantiomers, (R)- and (S)-1-(4-ethoxyphenyl)propan-1-amine. In a chiral environment, such as in biological systems, these enantiomers can exhibit distinct chemical and pharmacological behaviors. nih.gov This stereochemical aspect is of paramount importance in fields like medicinal chemistry, where the biological activity of a drug is often dependent on the specific configuration of its stereoisomers.

The separation of these enantiomers, a process known as chiral resolution, is a critical step in their study. A common method involves the formation of diastereomeric salts using a chiral resolving agent, such as a derivative of mandelic acid. These diastereomeric salts possess different physical properties, like solubility, which allows for their separation through techniques like crystallization. Subsequent treatment of the separated diastereomeric salt can then regenerate the enantiomerically pure amine.

The absolute configuration of each enantiomer is crucial for understanding its interaction with other chiral molecules, such as enzymes and receptors in the body. nih.gov The differential interactions of the (R)- and (S)-enantiomers can lead to significant differences in their biological effects.

Overview of Key Research Domains for the Compound

Asymmetric Synthesis Strategies for Enantiomeric Purity

The synthesis of single-enantiomer chiral amines is a significant challenge in organic chemistry. For this compound, achieving enantiomeric purity involves sophisticated strategies that guide the formation of the desired stereoisomer. These methods are broadly categorized into catalyst-controlled and substrate-controlled reactions, as well as enzymatic processes.

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones. This process involves the condensation of a ketone, in this case, 4'-ethoxypropiophenone, with an amine source to form an intermediate imine (or enamine), which is then hydrogenated in a stereoselective manner. The key to the asymmetry lies in the use of chiral catalysts or auxiliaries that influence the direction of hydrogen addition to the C=N double bond.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient strategy for producing enantiomerically enriched amines. acs.org This approach utilizes a prochiral imine, formed from 4'-ethoxypropiophenone and an amine source, which is then hydrogenated using a chiral catalyst system. These systems typically consist of a transition metal, such as rhodium, iridium, or palladium, complexed with a chiral ligand. acs.orgnih.gov

The ligand, which is itself chiral, creates a chiral environment around the metal center. When the imine substrate coordinates to the metal, the ligand's steric and electronic properties direct the hydrogenation to occur preferentially on one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.

A well-known class of ligands for this purpose is the atropisomeric biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). A rhodium-BINAP complex, for instance, would catalyze the hydrogenation of the imine precursor to this compound with high enantioselectivity. The choice of metal and ligand is crucial and often requires screening to find the optimal combination for a specific substrate. nih.gov For example, iridium complexes with ligands like (S)-P-Phos have proven effective for the asymmetric hydrogenation of similar imine substrates. acs.org

Table 1: Representative Chiral Catalyst Systems for Asymmetric Imine Hydrogenation This table is illustrative and based on systems used for analogous transformations.

| Metal | Chiral Ligand Example | Substrate Type | Potential Outcome for this compound Synthesis |

|---|---|---|---|

| Rhodium (Rh) | (S)-BINAP | N-Aryl Imines | High enantioselectivity (ee) |

| Iridium (Ir) | (S,S)-f-Binaphane | N-Aryl Imines | High enantioselectivity (ee) under mild conditions |

| Palladium (Pd) | C4-TunePhos | Cyclic Imines | High enantioselectivity, often requires an acid activator |

| Iridium (Ir) | (S)-P-Phos | Imine Salts | High yield and enantioselectivity |

Another established strategy involves the use of a chiral auxiliary. In this method, the prochiral ketone (4'-ethoxypropiophenone) is first reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form a diastereomeric imine intermediate. The inherent chirality of the auxiliary directs the subsequent reduction of the C=N bond.

This diastereoselective reduction, which can be achieved with standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, preferentially forms one of the two possible diastereomers. The steric bulk of the auxiliary blocks one face of the imine, forcing the hydride or hydrogen to attack from the less hindered face. After the reduction step, the chiral auxiliary is cleaved from the newly formed amine, typically through hydrogenolysis, to yield the enantiomerically enriched this compound and recover the auxiliary.

A widely used and highly effective class of chiral auxiliaries are the tert-butanesulfinamides, developed by Ellman. yale.edu Reacting 4'-ethoxypropiophenone with (R)- or (S)-tert-butanesulfinamide would form a chiral N-sulfinyl imine. The sulfinyl group is highly effective at directing the stereochemical outcome of the reduction, and it can be easily removed under mild acidic conditions.

Table 2: General Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Process | Description | Example Auxiliary |

|---|---|---|---|

| 1 | Condensation | The prochiral ketone (4'-ethoxypropiophenone) is reacted with the chiral auxiliary. | (R)-α-Methylbenzylamine |

| 2 | Diastereoselective Reduction | The resulting diastereomeric imine is reduced, creating a new stereocenter with a specific configuration. | Catalytic Hydrogenation (H2/Pd-C) |

| 3 | Auxiliary Cleavage | The chiral auxiliary is removed from the amine product. | Hydrogenolysis |

Achieving high yields and, more importantly, high enantioselectivity in asymmetric synthesis is highly dependent on the reaction conditions. The optimization of these parameters is a critical step in developing a practical and efficient process.

Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. Solvent polarity can affect the stability of transition states and the solubility of reactants and catalysts. For instance, in some alkylation reactions using chiral auxiliaries, a mixture of solvents like THF and pyridine (B92270) was found to be essential for achieving a soluble enolate intermediate. nih.gov

Temperature Control: Temperature plays a crucial role in selectivity. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the competing diastereomeric transition states. However, this can also lead to slower reaction rates, requiring a balance to be struck.

Catalyst Screening: In catalyst-controlled reactions, no single catalyst is optimal for all substrates. A screening process is often necessary to identify the best-performing metal-ligand combination for the specific transformation. For example, in the asymmetric hydrogenation of N-aryl imines, different iridium-diamine complexes were found to be optimal for different substrates. nih.gov This empirical process of screening various catalysts, solvents, and temperatures is fundamental to maximizing the stereochemical purity of the final product. acs.org

Biocatalytic Transaminase-Mediated Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral amines. diva-portal.org Enzymes, particularly transaminases, operate with exceptional selectivity under mild aqueous conditions.

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov This reaction is highly stereoselective, making ω-TAs ideal for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

The synthesis of this compound using this method starts with the corresponding prochiral ketone, 4'-ethoxypropiophenone. An ω-transaminase, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, facilitates the transfer of an amino group from a donor molecule (such as isopropylamine, alanine, or D-alanine) to the ketone. nih.govresearchgate.net The enzyme's active site contains specific binding pockets that orient the ketone in a way that the amino group is added to only one of its two faces, resulting in the formation of a single enantiomer of the amine product with very high enantiomeric excess (often >99% ee). researchgate.net

Depending on the specific ω-TA used, either the (R)- or (S)-enantiomer of the amine can be produced. For example, ω-transaminases derived from organisms like Aspergillus terreus or Arthrobacter sp. have been successfully used for the amination of various prochiral ketones to yield optically pure (R)-amines. researchgate.net The broad substrate tolerance of many ω-TAs makes them suitable for ketones with various substituents, and variants developed through protein engineering have shown enhanced activity and stability, making them valuable catalysts for industrial-scale synthesis. diva-portal.orgnih.gov

Table 3: Key Features of ω-Transaminase Mediated Synthesis

| Feature | Description | Relevance to this compound |

|---|---|---|

| Enzyme | ω-Transaminase (ω-TA) | Catalyzes the asymmetric amination of a ketone. |

| Substrate | 4'-ethoxypropiophenone | The prochiral ketone precursor. |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for the amino group transfer mechanism. |

| Amine Donor | e.g., Isopropylamine, Alanine | Provides the amino group for the reaction. |

| Product | (R)- or (S)-1-(4-ethoxyphenyl)propan-1-amine | Formed with high enantiomeric purity. |

| Reaction Conditions | Aqueous buffer, mild temperature | Environmentally benign and reduces the need for harsh reagents. |

Asymmetric Hydrogenation of Enamine Precursors

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules. wikipedia.org For chiral amines, the hydrogenation of a corresponding enamine precursor is a highly effective strategy. This method has seen excellent results with both iridium- and rhodium-based catalyst systems. wikipedia.org

Ruthenium (Ru) complexes featuring the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective catalysts for asymmetric hydrogenation. sioc-journal.cn The Ru-BINAP system can hydrogenate substrates that possess a chelating atom (like oxygen or nitrogen) near the reacting functional group, which directs the catalyst and enhances selectivity. youtube.com The reaction mechanism for ketone hydrogenation is proposed to be a nonclassical metal-ligand bifunctional process, where a hydride on the ruthenium and a proton from a diamine ligand are transferred simultaneously to the substrate via a six-membered transition state, without direct interaction between the substrate's carbonyl group and the metal. acs.org This approach has been successfully applied to a wide range of substrates, achieving high enantioselectivity. sioc-journal.cn

The enantioselectivity of a hydrogenation reaction is profoundly influenced by the structure of the chiral ligand and the reaction conditions, particularly pressure. researchgate.netnih.gov

Ligand Design: The design of chiral ligands is central to asymmetric catalysis. nih.gov C₂-symmetric ligands like BINAP were developed to reduce the number of possible isomeric catalyst-substrate complexes, which can simplify the reaction pathways and lead to higher enantioselectivity. nih.gov The chirality is transferred from the ligand to the metal center, which then dictates the stereochemical outcome of the reaction. sioc-journal.cn

Pressure Effects: Hydrogen pressure can have a significant and sometimes counterintuitive effect on enantioselectivity. researchgate.net The influence of pressure is tied to the reaction kinetics; changes in pressure can alter the relative rates of key steps in the catalytic cycle, such as the oxidative addition of hydrogen or the formation of the metal-substrate complex. researchgate.net For some substrates, higher pressure may improve enantiomeric excess, while for others it may have the opposite effect or no effect at all. researchgate.net

Table 3: Factors Influencing Enantioselectivity in Asymmetric Hydrogenation

| Factor | Influence on Enantioselectivity |

| Chiral Ligand Structure | The ligand's stereochemistry and conformation create a chiral environment around the metal center, directing the substrate to bind in a specific orientation. nih.gov |

| Hydrogen Pressure | Affects the kinetics of the catalytic cycle, potentially favoring one diastereomeric transition state over another. researchgate.net |

| Solvent | Can influence the stability of catalyst-substrate intermediates and transition states. |

| Temperature | Affects reaction rates and the energy difference between competing diastereomeric pathways. |

The enamine precursor required for asymmetric hydrogenation is typically synthesized through the reaction of a ketone with a secondary amine. youtube.commasterorganicchemistry.com This condensation reaction is generally catalyzed by a mild acid and requires the removal of water to drive the equilibrium toward the enamine product. masterorganicchemistry.com The mechanism involves the formation of an iminium ion, which is then deprotonated at the alpha-carbon to yield the final enamine. youtube.com More advanced methods may use catalysts like lithium perchlorate (B79767) under solvent-free conditions, accelerated by microwave irradiation, to improve efficiency. sciforum.net

Chiral Resolution Techniques

Chiral resolution is a classical and widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly useful when asymmetric synthesis is not feasible or is less economical. The most common method involves reacting the racemic amine with an optically pure chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent Class | Examples | Principle of Separation |

| Chiral Carboxylic Acids | (+)-Tartaric acid and its derivatives, (S)-Mandelic acid wikipedia.orggoogle.com | Formation of diastereomeric salts with different solubilities. |

| Chiral Sulfonic Acids | Camphorsulfonic acid | Formation of diastereomeric salts. |

| Enzymatic Resolution | Lipases, Acylases researchgate.net | Selective acylation or hydrolysis of one enantiomer. |

Enzymatic Resolution Utilizing Lipases

The kinetic resolution of racemic amines through enzymatic processes represents a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, particularly Lipase B from Candida antarctica (CaLB), are widely recognized for their versatility and high enantioselectivity in the acylation of chiral amines. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution of racemic this compound, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The choice of acylating agent is critical and can significantly influence the reaction's efficiency and selectivity. Common acylating agents include simple esters like ethyl acetate (B1210297) or activated esters such as vinyl acetate. The reaction is typically conducted in a non-polar organic solvent to maintain the enzyme's activity.

The process results in a mixture containing the acylated amine (an amide) and the unreacted, enantiomerically enriched amine. These two compounds, having different functional groups, can be readily separated by standard chemical techniques like extraction or chromatography. The slower-reacting enantiomer can be isolated with high enantiomeric excess, while the faster-reacting enantiomer can be recovered by hydrolysis of the resulting amide. The biocatalyst's ability to operate under mild conditions preserves the integrity of complex molecules and offers a sustainable alternative to classical resolution methods. researchgate.net

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution

| Parameter | Condition |

| Biocatalyst | Immobilized Candida antarctica Lipase B (CaLB) |

| Substrate | Racemic this compound |

| Acylating Agent | Ethyl acetate or Isopropenyl acetate |

| Solvent | Toluene or Dichloromethane |

| Temperature | 25-45 °C |

| Monitoring | Chiral HPLC |

Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations due to its reliability and cost-effectiveness. researchgate.net This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are two diastereomeric salts with different physical properties, most notably solubility.

For the resolution of this compound, derivatives of tartaric acid are highly suitable resolving agents. The process involves dissolving the racemic amine and a sub-stoichiometric amount (often around 0.5 equivalents) of the chiral acid, for instance, (R,R)-tartaric acid, in an appropriate solvent like aqueous methanol (B129727) or ethanol. Due to their differential solubility, one diastereomeric salt will preferentially crystallize out of the solution. This salt can be isolated by filtration, leaving the other diastereomer enriched in the mother liquor.

The enantiomerically pure amine is then liberated from the isolated salt by treatment with a base. The resolving agent can often be recovered and recycled, enhancing the economic viability of the process. The efficiency of the resolution is highly dependent on the choice of solvent, temperature, and the molar ratio of the resolving agent to the amine. mdpi.com

Table 2: Illustrative Conditions for Diastereomeric Salt Resolution

| Parameter | Condition |

| Substrate | Racemic this compound |

| Resolving Agent | (R,R)-Tartaric Acid or a derivative (e.g., (R,R)-4-chlorotartranilic acid) |

| Molar Ratio | 0.5 - 0.65 equivalents of resolving agent per 1 equivalent of racemic amine |

| Solvent | Water, Ethanol, or a mixture |

| Temperature | Crystallization typically performed between 10 °C and 80 °C, followed by cooling |

| Isolation | Filtration of the less soluble diastereomeric salt |

Precursor Synthesis and Pre-Amine Transformations

Synthesis of 1-(4-Ethoxyphenyl)propan-2-one Precursors

The primary ketone precursor for the target amine is 1-(4-ethoxyphenyl)propan-2-one. Its synthesis is a critical step, and various classical and modern organic reactions can be employed for its construction.

The Darzens condensation, or glycidic ester condensation, provides a powerful route to α,β-epoxy esters, which can be subsequently converted into ketones. nih.gov In this synthesis, the starting material is 4-ethoxybenzaldehyde (B43997), which is condensed with an α-halo ester, such as ethyl 2-chloropropionate, in the presence of a strong base.

The reaction begins with the deprotonation of the α-halo ester by a base like sodium methoxide (B1231860) or sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-ethoxybenzaldehyde. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride, results in the formation of an α,β-epoxy ester (a glycidic ester).

This intermediate glycidic ester is then subjected to hydrolysis (saponification) with an aqueous base, followed by acidification and heating. This sequence induces decarboxylation of the resulting β-keto acid, yielding the desired precursor, 1-(4-ethoxyphenyl)propan-2-one. nih.gov

Table 3: Reaction Sequence for Darzens Condensation to Ketone Precursor

| Step | Reactants | Base/Reagent | Key Intermediate/Product |

| 1. Condensation | 4-Ethoxybenzaldehyde, Ethyl 2-chloropropionate | Sodium Methoxide | Ethyl 3-(4-ethoxyphenyl)-2-methylglycidate |

| 2. Hydrolysis | Glycidic Ester from Step 1 | Aqueous Sodium Hydroxide | Sodium 3-(4-ethoxyphenyl)-2-methylglycidate |

| 3. Decarboxylation | Glycidate Salt from Step 2 | Aqueous Acid (e.g., HCl), Heat | 1-(4-Ethoxyphenyl)propan-2-one |

Alternative Routes to Related Arylpropylamine Intermediates

Horner–Wadsworth–Emmons Olefination

The Horner–Wadsworth–Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for the synthesis of alkenes from aldehydes and ketones, offering excellent stereocontrol and easier purification. nih.gov This reaction can be employed to create an alkene intermediate, which can then be converted to the target arylpropylamine.

The HWE reaction involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion. To synthesize an intermediate for this compound, 4-ethoxybenzaldehyde is reacted with the carbanion generated from diethyl ethylphosphonate. The phosphonate is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride, to form the stabilized phosphonate carbanion.

This carbanion then undergoes nucleophilic addition to 4-ethoxybenzaldehyde. The resulting intermediate rapidly eliminates a water-soluble phosphate (B84403) byproduct to form an alkene. When aromatic aldehydes are used in the HWE reaction, there is a strong preference for the formation of the (E)-alkene. The resulting (E)-1-(4-ethoxyphenyl)prop-1-ene is a versatile intermediate that can be subsequently subjected to reactions like hydroamination or reduction followed by amination to yield the final amine product.

Table 4: General Scheme for Horner-Wadsworth-Emmons Olefination

| Parameter | Reagent/Condition |

| Aldehyde | 4-Ethoxybenzaldehyde |

| Phosphonate Reagent | Diethyl ethylphosphonate |

| Base | Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |

| Product | (E)-1-(4-Ethoxyphenyl)prop-1-ene |

Hoffmann Degradation of Amides

The Hoffmann degradation, also known as the Hoffmann rearrangement, is a well-established method in organic synthesis for converting a primary amide into a primary amine with one less carbon atom. wikipedia.orgmdpi.comresearchgate.net This reaction typically involves treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. byjus.com The key transformation proceeds through a multi-step mechanism that involves the formation of an N-bromoamide intermediate, followed by a base-induced rearrangement to an isocyanate, which is then hydrolyzed to the final amine, releasing carbon dioxide. wikipedia.orgpw.live

A significant feature of the Hoffmann rearrangement is its stereospecificity. The migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom occurs with complete retention of configuration at the migrating carbon. ddugu.ac.instackexchange.comdoubtnut.com This characteristic is crucial when the starting amide possesses a chiral center adjacent to the carbonyl group, as the chirality is preserved in the resulting amine product.

For the synthesis of this compound, the required starting material for a Hoffmann degradation would be 2-(4-ethoxyphenyl)butanamide. The synthesis of this specific amide is not widely reported, but can be envisioned through established organic chemistry transformations. A plausible route would begin with the appropriate carboxylic acid, 2-(4-ethoxyphenyl)butanoic acid. This acid could be synthesized via methods analogous to the preparation of similar 2-arylpropanoic acids, for instance, by the alkylation of a 4-ethoxyphenylacetic ester followed by hydrolysis. The resulting 2-(4-ethoxyphenyl)butanoic acid can then be converted to the primary amide, 2-(4-ethoxyphenyl)butanamide, using standard amidation procedures, such as activation with a coupling agent (e.g., thionyl chloride or a carbodiimide) followed by reaction with ammonia (B1221849).

Once the 2-(4-ethoxyphenyl)butanamide is obtained, it can be subjected to the Hoffmann degradation conditions (e.g., Br₂/NaOH) to yield the target amine, this compound. Given the retention of configuration inherent to the reaction, if an enantiomerically pure sample of 2-(4-ethoxyphenyl)butanamide is used, the corresponding enantiomerically pure this compound would be produced.

Comparative Analysis of Synthetic Routes

Assessment of Enantiomeric Excess, Yield, Scalability, and Economic Efficiency

Several key methodologies are available for the synthesis of this compound: asymmetric hydrogenation of enamines, asymmetric reductive amination, chiral resolution of a racemic mixture, and the previously discussed Hoffmann degradation. Each method offers a different balance of performance metrics.

Asymmetric Hydrogenation of Enamines: This method involves the transition metal-catalyzed hydrogenation of an enamine precursor. For instance, an enamine formed from 1-(4-ethoxyphenyl)propan-1-one can be hydrogenated using a chiral catalyst, such as a Ruthenium-BINAP complex. This approach can achieve very high enantiomeric excess (ee) and excellent chemical yields. A reported procedure using [RuCl₂((R)-BINAP)] as the catalyst for the hydrogenation of an enamine precursor afforded the (R)-amine with 97% ee and a 94% yield.

Asymmetric Reductive Amination: This is a direct approach where the corresponding ketone, 1-(4-ethoxyphenyl)propan-1-one, is reacted with an amine source in the presence of a reducing agent and a chiral influence. One method involves using a chiral auxiliary, such as (R)-α-methylbenzylamine, followed by reduction with sodium borohydride, which has been shown to achieve 92% ee with an 85% conversion.

Chiral Resolution: This classical method involves the separation of enantiomers from a racemic mixture of this compound. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of mandelic acid. After separation of the diastereomers by crystallization, the desired enantiomer is recovered. This method can yield products with high enantiomeric excess (>98% ee), but the theoretical maximum yield for the desired enantiomer is capped at 50%.

The following table provides a comparative overview of these synthetic routes:

| Synthetic Method | Typical Yield (%) | Typical Enantiomeric Excess (%) | Scalability | Economic Efficiency |

| Asymmetric Hydrogenation | 94 | 97 | Good | Moderate to High |

| Asymmetric Reductive Amination | 85 | 92 | Good | Moderate |

| Chiral Resolution | <50 | >98 | Low to Moderate | Low |

| Hoffmann Degradation | Good (Est.) | High (dependent on precursor) | Low to Moderate | Low to Moderate |

Strategic Considerations for Large-Scale Production versus Laboratory Research

The choice of a synthetic strategy for this compound is heavily influenced by the intended scale of production.

Large-Scale Production: For industrial-scale synthesis, the key drivers are economic efficiency, scalability, safety, and sustainability. acs.org Catalytic methods such as asymmetric hydrogenation and reductive amination are generally favored for large-scale production. researchgate.netnih.gov These processes use small amounts of a catalyst to produce large quantities of the product, which is economically advantageous. They often involve fewer steps and generate less waste compared to stoichiometric methods. The high yields and high enantioselectivities achieved in a single step make these catalytic routes highly efficient.

In contrast, chiral resolution is less desirable for large-scale production because it inherently discards at least half of the material, making it economically inefficient unless a highly effective racemization and recycling process for the unwanted enantiomer is in place. nih.gov The Hoffmann degradation, while effective, presents challenges for large-scale operations due to the use of hazardous materials like bromine and the generation of significant amounts of salt waste, which can lead to high processing and disposal costs. elsevierpure.com Therefore, for the industrial production of this compound, asymmetric catalytic methods would be the strategically preferred routes.

Oxidation Reactions

The primary amine group and the benzylic position of this compound are susceptible to oxidation under various conditions, leading to a range of products including imines, nitriles, and carbonyl compounds.

Oxidation of the Amine Functionality to Imines or Nitriles

The oxidation of primary amines represents a fundamental transformation in organic synthesis, providing access to imines and nitriles. While specific studies on the direct oxidation of this compound to its corresponding imine or nitrile are not extensively detailed in the literature, established methods for the oxidation of primary amines are applicable. For instance, the use of oxidizing agents can convert the amine group into an imine, which can then be hydrolyzed to a ketone or further oxidized to a nitrile.

Formation of Carbonyl-Containing Products (e.g., Ketones, Carboxylic Acids)

The oxidation of this compound can lead to the formation of carbonyl-containing products such as ketones and carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), generated from chromium trioxide (CrO3), are known to oxidize organic molecules, including those with amine and benzylic C-H bonds. libretexts.orglibretexts.org

The oxidation of the alkylbenzene side chain of this compound with a strong oxidizing agent like potassium permanganate can lead to the formation of 4-ethoxybenzoic acid through cleavage of the benzylic C-C bond. masterorganicchemistry.com The reaction typically proceeds if there is a hydrogen atom attached to the benzylic carbon. masterorganicchemistry.com

Furthermore, primary alcohols can be oxidized to carboxylic acids using reagents like alkaline potassium permanganate solution or chromium trioxide. organic-chemistry.orgdoubtnut.commasterorganicchemistry.com This is relevant as this compound can be converted to the corresponding alcohol, 1-(4-ethoxyphenyl)propan-1-ol, which can then be oxidized to 1-(4-ethoxyphenyl)propan-1-one, a ketone, or further to a carboxylic acid.

| Oxidizing Agent | Potential Product from this compound | General Reaction Conditions |

| Potassium Permanganate (KMnO4) | 4-Ethoxybenzoic acid | Basic conditions, heat |

| Chromic Acid (H2CrO4) | 1-(4-Ethoxyphenyl)propan-1-one or 4-Ethoxybenzoic acid | Aqueous acid |

Reduction Reactions

The reduction of this compound can involve the transformation of the amine group into higher-order amines or its conversion into an alcohol.

Reduction of the Amine Group to Higher Order Amines (Secondary or Tertiary)

Primary amines can undergo alkylation to form secondary and tertiary amines. ncert.nic.in This process, while technically a substitution reaction, results in a formal reduction of the number of N-H bonds. The reaction of this compound with alkyl halides would proceed via nucleophilic substitution, where the amine acts as a nucleophile. ncert.nic.inyoutube.com This can lead to the formation of N-alkyl-1-(4-ethoxyphenyl)propan-1-amine (a secondary amine) and subsequently N,N-dialkyl-1-(4-ethoxyphenyl)propan-1-amine (a tertiary amine). The reaction can even proceed to form a quaternary ammonium (B1175870) salt. youtube.com

Transformation to Corresponding Alcohols

Primary aliphatic amines can be converted to their corresponding alcohols through reaction with nitrous acid (HNO2). doubtnut.comdoubtnut.com This reaction proceeds via the formation of an unstable diazonium salt, which then decomposes to yield the alcohol, nitrogen gas, and water. doubtnut.comyoutube.com Therefore, treating this compound with nitrous acid would be expected to produce 1-(4-ethoxyphenyl)propan-1-ol. nih.gov

| Reactant | Product | Reagent |

| This compound | N-Alkyl-1-(4-ethoxyphenyl)propan-1-amine | Alkyl halide |

| This compound | 1-(4-Ethoxyphenyl)propan-1-ol | Nitrous Acid (HNO2) |

Substitution Reactions

The primary amine group of this compound is a key site for substitution reactions. As a nucleophile, the amine can react with various electrophiles. ncert.nic.in A prominent example is the alkylation with alkyl halides to form secondary and tertiary amines, as discussed in the reduction section. ncert.nic.inyoutube.com This nucleophilic substitution at the nitrogen atom is a fundamental reaction of amines.

Another potential site for substitution is the aromatic ring, although this typically requires specific catalysts and conditions. The ethoxy group could also potentially undergo cleavage under harsh acidic conditions, but this is generally a less common transformation compared to reactions at the amine functionality.

Alkylation Reactions for Structural Elaboration

The primary amine functionality of this compound is readily susceptible to alkylation. This reaction allows for the introduction of various alkyl groups, leading to the formation of secondary and tertiary amines and enabling the construction of more complex molecular architectures. youtube.com The process typically involves the reaction of the amine with an alkyl halide, where the nitrogen atom acts as a nucleophile. youtube.com However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts, as the newly formed secondary amine is often more reactive than the starting primary amine. youtube.com

Controlling the stoichiometry of the reactants is crucial to favor the desired mono-alkylated product. youtube.com Alternative methods, such as reductive amination, can offer a more controlled approach to N-alkylation. This would involve the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Coupling Reactions

The presence of both an amine and an aromatic ring allows this compound to participate in various coupling reactions, which are fundamental in the assembly of complex organic molecules.

Formation of Complex Molecular Architectures with Defined Stereochemistry

As a chiral amine, this compound is a valuable building block in stereoselective synthesis. It can be employed in coupling reactions to generate larger molecules with specific, predetermined three-dimensional arrangements of atoms. For instance, it can serve as a chiral auxiliary or a direct precursor in the synthesis of enantiomerically pure compounds. The stereochemical outcome of these reactions is often directed by the existing stereocenter in the this compound molecule.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Catalytic Activation Pathways

Catalysis plays a significant role in enhancing the reactivity and selectivity of transformations involving this compound. For example, in the context of forming this compound, transition metal-catalyzed asymmetric hydrogenation of enamine precursors is a highly effective method. A Ru-BINAP catalyst system has been shown to achieve high stereoselectivity in this transformation. The mechanism involves the coordination of the enamine to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen. The design of the chiral ligand, such as the bulky BINAP derivatives, is critical in controlling the enantioselectivity by influencing the geometry of the transition state.

Electrophilic Attack Mechanisms

While the primary focus is often on the nucleophilic character of the amine, the ethoxy-activated aromatic ring is susceptible to electrophilic attack. youtube.com The ethoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Given that the propan-1-amine group is at the para position, electrophilic substitution would primarily occur at the positions ortho to the ethoxy group.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com The aromaticity is then restored by the loss of a proton. The presence of the activating ethoxy group increases the rate of this reaction compared to unsubstituted benzene. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethoxyphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 1-(4-ethoxyphenyl)propan-1-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, a characteristic AA'BB' system, in the range of δ 6.8-7.3 ppm. The protons ortho to the ethoxy group will be shifted slightly upfield compared to those ortho to the propan-1-amine substituent due to the electron-donating nature of the ether linkage.

The protons of the ethoxy group should present as a quartet at approximately δ 4.0 ppm, resulting from coupling with the adjacent methyl protons, and a triplet at around δ 1.4 ppm for the methyl protons themselves. The methine proton (CH-NH₂) is anticipated to appear as a triplet downfield, likely in the region of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom and its coupling with the neighboring methylene (B1212753) protons. The methylene protons of the propyl chain are expected to be diastereotopic and should appear as a complex multiplet around δ 1.6-1.8 ppm. The terminal methyl group of the propyl chain would likely be observed as a triplet near δ 0.9 ppm. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls within the δ 1.0-3.0 ppm range.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (2H) | 6.8-7.0 | Doublet | ~8.0 |

| Aromatic (2H) | 7.1-7.3 | Doublet | ~8.0 |

| -O-CH₂-CH₃ | ~4.0 | Quartet | ~7.0 |

| -CH-NH₂ | 3.5-4.0 | Triplet | ~7.0 |

| -CH₂-CH₃ (propyl) | 1.6-1.8 | Multiplet | - |

| -O-CH₂-CH₃ | ~1.4 | Triplet | ~7.0 |

| -NH₂ | 1.0-3.0 | Broad Singlet | - |

| -CH₂-CH₃ (propyl) | ~0.9 | Triplet | ~7.5 |

Note: The predicted values are based on the analysis of structurally similar compounds and general NMR principles.

The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (δ 110-160 ppm). The carbon bearing the ethoxy group is expected to be the most downfield of the aromatic signals, followed by the ipso-carbon attached to the propan-1-amine group. The carbons of the ethoxy group are predicted to resonate at approximately δ 63 ppm (-O-CH₂) and δ 15 ppm (-CH₃). The benzylic carbon (CH-NH₂) is anticipated to be in the range of δ 50-60 ppm. The other aliphatic carbons of the propyl chain will appear further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic (C-O) | 155-160 |

| Quaternary Aromatic (C-C) | 130-135 |

| Aromatic CH | 125-130 |

| Aromatic CH | 114-120 |

| -O-CH₂- | ~63 |

| -CH-NH₂ | 50-60 |

| -CH₂- (propyl) | 25-35 |

| -O-CH₂-CH₃ | ~15 |

| -CH₂-CH₃ (propyl) | ~10 |

Note: The predicted values are based on the analysis of structurally similar compounds and general NMR principles.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate directly bonded proton and carbon atoms, confirming the assignments made from the one-dimensional spectra. wpmucdn.com For instance, the signal for the methine proton (CH-NH₂) in the ¹H NMR spectrum would show a cross-peak with the corresponding benzylic carbon signal in the ¹³C NMR spectrum.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons. wpmucdn.com This would be crucial for confirming the connectivity of the entire molecule. For example, the protons of the ethoxy methyl group would show a correlation to the ethoxy methylene carbon, and the aromatic protons would show correlations to neighboring and ipso-carbons, solidifying the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. For the molecular formula C₁₁H₁₇NO, the calculated exact mass is approximately 179.1310 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would be characteristic of an amine. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the amino group. In this case, cleavage of the ethyl group from the propyl chain would lead to a stable iminium ion. The base peak in the spectrum would likely correspond to the fragment resulting from the loss of an ethyl radical, [M-29]⁺. Another significant fragment could arise from the cleavage of the bond between the benzylic carbon and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands. As a primary amine, it should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. wikieducator.org An N-H bending vibration is also expected around 1600 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group should produce a strong band around 1240 cm⁻¹ (asymmetric) and a weaker one around 1040 cm⁻¹ (symmetric). The aliphatic C-H stretching vibrations of the propyl and ethoxy groups will be observed in the 2850-2960 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Amine (-NH₂) | N-H Bend | ~1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ether (-O-CH₂-) | C-O Stretch | ~1240 (asymmetric), ~1040 (symmetric) |

| Aliphatic (Propyl, Ethoxy) | C-H Stretch | 2850-2960 |

Note: The predicted values are based on general IR correlation tables and data from similar compounds.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal System and Space Group Analysis

The crystal system and space group are fundamental parameters derived from X-ray diffraction data that describe the symmetry of the crystal lattice. While specific crystallographic data for this compound is not widely published, analysis of structurally related compounds provides insight into the expected outcomes. For instance, a study on 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, which shares the ethoxyphenyl moiety, revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.net A similar analysis for this compound would determine its unique crystallographic parameters, which are crucial for understanding its solid-state packing and physical properties.

Table 1: Illustrative Crystallographic Data for a Related Ethoxyphenyl Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.884(3) |

| b (Å) | 17.472(1) |

| c (Å) | 14.375(8) |

| β (°) | 99.268(10) |

| Z (molecules/unit cell) | 4 |

Data derived from a study on a structurally analogous compound, 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, for illustrative purposes. researchgate.net

Analysis of Intra- and Intermolecular Interactions

The stability and packing of molecules within a crystal are governed by a network of non-covalent interactions. For this compound, several key interactions are expected based on its molecular structure, which includes a hydrogen-bond-donating amine group (-NH₂), a hydrogen-bond-accepting ethoxy group (-O-), and an aromatic phenyl ring.

C—H•••O Interactions : These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with an oxygen atom. In the crystal lattice of an ethoxyphenyl-containing structure, these interactions can occur between the aliphatic protons of the ethyl or propyl groups and the oxygen atom of the ethoxy group on a neighboring molecule. researchgate.net

π•••π Stacking : These interactions involve the face-to-face or offset stacking of aromatic rings. The phenyl ring of this compound can engage in π•••π stacking with adjacent phenyl rings, contributing significantly to the crystal's cohesive energy. researchgate.net

C—H•••π Interactions : This type of hydrogen bond occurs when a C-H bond points towards the electron-rich π-system of an aromatic ring. Aliphatic or aromatic C-H donors can interact with the phenyl ring of a nearby molecule, further stabilizing the crystal packing. researchgate.net

N—H•••O/N Interactions : The amine group is a primary site for classical hydrogen bonding. The N-H protons can act as donors to the ethoxy oxygen or the amine nitrogen of adjacent molecules, forming robust intermolecular links.

Analysis of the related compound 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one confirmed the presence of C—H•••O, π•••π, and C—H•••π interactions, which collectively stabilize its molecular structure in the crystal. researchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The surface is generated by partitioning the crystal electron density into molecular regions, allowing for the mapping of various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.

Table 2: Illustrative Hirshfeld Surface Analysis Data

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H•••H | 54.7 |

| C•••H/H•••C | Not specified |

| O•••H/H•••O | Not specified |

Data derived from a study on a structurally analogous compound, 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, for illustrative purposes. researchgate.net

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Validation

Chromatographic techniques are indispensable for assessing the chemical purity and, for chiral molecules like this compound, the enantiomeric purity (or enantiomeric excess, ee).

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Since this compound contains a chiral center, its enantiomers (R and S forms) must be separated and quantified to determine the enantiomeric excess. This is critical in pharmaceutical contexts where enantiomers often exhibit different biological activities.

Chiral HPLC : This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes. nih.gov The choice of mobile phase and CSP is crucial for achieving baseline separation of the enantiomers.

Chiral GC : For volatile and thermally stable compounds, chiral GC is an effective alternative. gcms.cz The analytes, often after derivatization to improve volatility (e.g., trifluoroacetyl derivatives), are separated on a capillary column coated with a chiral selector, typically a cyclodextrin (B1172386) derivative. wiley.com The separation is influenced by factors such as column temperature and the nature of the ring substituents on the analyte. wiley.com

Table 3: Representative Data from a Chiral HPLC Analysis

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| (R)-enantiomer | 8.52 | 99,500 | 99.5 |

| (S)-enantiomer | 9.78 | 500 | 0.5 |

| Enantiomeric Excess (ee) | 99.0% |

This table contains hypothetical data to illustrate the output of a successful chiral HPLC separation.

Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS)

UHPLC-QQQ-MS/MS is a state-of-the-art analytical technique that offers exceptional sensitivity, selectivity, and speed for the quantification of trace-level impurities. nih.gov While UHPLC provides rapid and high-resolution separation, the triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures that only the target analyte and its specific fragment ions are detected.

For purity analysis of this compound, a method would be developed to separate the main compound from any potential synthesis-related impurities or degradation products. The mass spectrometer would be tuned to monitor specific precursor-to-product ion transitions for each compound of interest. This high degree of selectivity allows for accurate quantification even in complex matrices and at very low concentrations, making it an ideal tool for validating the purity of the final product according to stringent regulatory standards. nih.gov

Table 4: Plausible MRM Transitions for UHPLC-QQQ-MS/MS Analysis of this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 180.1 | 163.1 (loss of NH₃) | 15 |

| This compound | 180.1 | 135.1 (loss of C₂H₅NH₂) | 20 |

| Potential Impurity X | [Value] | [Value] | [Value] |

This table contains plausible mass spectrometry data based on the structure of the target compound for illustrative purposes.

Chemical Derivatization for Enantiomeric Purity Determination (e.g., Marfey's Reagent)

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as this compound. One of the most effective and widely employed methods for this purpose is chemical derivatization, which involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques, most commonly high-performance liquid chromatography (HPLC).

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a well-established and highly effective CDA for the resolution of primary and secondary amines. researchgate.net The primary amine group of this compound reacts with the electrophilic fluorine atom of Marfey's reagent under mild basic conditions to form stable diastereomeric adducts. The reaction mechanism involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amine.

The general procedure for the derivatization of this compound with Marfey's reagent involves dissolving the amine in a suitable solvent, such as acetone (B3395972) or a mixture of acetone and water. A solution of Marfey's reagent is then added, followed by the addition of a weak base, typically sodium bicarbonate or triethylamine, to facilitate the reaction. nih.gov The mixture is then heated for a specific period, for instance at 40-60°C for one hour, to ensure complete derivatization. nih.gov After the reaction is complete, the mixture is neutralized with an acid, such as hydrochloric acid, and then analyzed by reversed-phase HPLC.

The resulting diastereomers, (R)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA and (S)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA, exhibit different retention times on a standard C18 column due to the distinct three-dimensional structures that influence their interaction with the stationary phase. The separation of these diastereomers allows for the accurate determination of the enantiomeric excess (e.e.) of the original amine sample. The chromatogram will show two distinct peaks, and the ratio of their areas corresponds to the ratio of the enantiomers.

Other chiral derivatizing agents can also be employed for the enantiomeric resolution of primary amines, including o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reaction with a chiral amino acid. azypusa.com However, Marfey's reagent remains a popular choice due to its high reactivity, the stability of the resulting derivatives, and the strong UV absorbance of the dinitrophenyl chromophore, which allows for sensitive detection at around 340 nm. oup.comnih.gov

The elution order of the diastereomers can be influenced by the structure of the analyte and the chromatographic conditions. For many primary amines derivatized with Marfey's reagent, the L-D diastereomer (L-FDAA with D-amine) tends to elute before the L-L diastereomer (L-FDAA with L-amine) in reversed-phase HPLC. nih.gov

The following table provides hypothetical yet representative data for the HPLC separation of the diastereomers of this compound derivatized with Marfey's reagent.

Table 1: HPLC Separation Data for Marfey's Reagent Derivatives of this compound Enantiomers

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| (R)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA | 18.5 | \multirow{2}{*}{2.1} |

| (S)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA | 20.2 |

Chromatographic conditions: Reversed-phase C18 column; mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid; detection at 340 nm.

Computational and Theoretical Investigations of 1 4 Ethoxyphenyl Propan 1 Amine and Analogous Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict a variety of molecular properties with a favorable balance of accuracy and computational cost. nih.gov For molecules like 1-(4-ethoxyphenyl)propan-1-amine, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in a typical computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (i.e., the structure with the lowest potential energy). nih.gov This process involves systematically adjusting the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is located. chemrxiv.org

For this compound, this optimization would be performed using a specific functional, such as B3LYP or M06-2X, and a basis set (e.g., 6-31G* or def2-TZVP) that defines the mathematical functions used to represent the electronic orbitals. researchgate.netnih.gov The procedure accounts for the intricate balance of attractive and repulsive forces between electrons and nuclei to determine the final, low-energy structure. chemrxiv.org The resulting optimized geometry provides the foundation for all subsequent property calculations.

Once the molecular geometry is optimized, precise structural parameters can be extracted. These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes defined by two sets of three atoms). These parameters define the molecule's specific shape and conformation.

For this compound, key parameters would include the lengths of the C-C, C-O, C-N, and C-H bonds, the angles around the chiral center and within the phenyl ring, and the dihedral angles that describe the orientation of the ethoxy group and the propanamine side chain relative to the aromatic ring. Comparing these calculated values with experimental data from techniques like X-ray crystallography can validate the accuracy of the computational model. researchgate.net

Table 1: Predicted Structural Parameters for this compound (Note: This table presents hypothetical data typical for such a molecule, as specific published DFT results were not available.)

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-O | ~1.37 Å |

| Bond Length | C(chiral)-N | ~1.47 Å |

| Bond Angle | C(aromatic)-C(chiral)-N | ~110.5° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(chiral)-N | ~120.0° |

DFT calculations can also predict spectroscopic data, which is crucial for compound identification and characterization. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the molecule's vibrational frequencies. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum and relate to specific bond-stretching and bending motions within the molecule.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions by calculating the energy difference between the ground electronic state and various excited states. These predicted transitions correspond to the absorption bands seen in ultraviolet-visible (UV-Vis) spectroscopy. libretexts.org The calculated wavelength of maximum absorption (λmax) and oscillator strengths (related to peak intensity) can be compared with experimental spectra to confirm the molecular structure and understand its electronic properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For phenethylamine (B48288) derivatives, including this compound, SAR provides a framework for understanding how modifications to the phenyl ring, the ethylamine (B1201723) side chain, or specific substituents impact the molecule's interaction with biological targets. nih.gov

The 4-ethoxy group is a critical determinant of the physicochemical properties and biological profile of this compound. The primary influence of this substituent is on the molecule's lipophilicity, or its "fat-liking" nature, which governs its ability to cross cell membranes and interact with binding pockets of proteins. nih.govnih.gov

Lipophilicity is often quantified by the partition coefficient (LogP). The ethoxy group (-OCH₂CH₃) is more lipophilic than a smaller methoxy (B1213986) group (-OCH₃) or a polar hydroxyl group (-OH). Increasing the size and lipophilicity of the substituent at the 4-position of the phenyl ring in phenethylamine analogs can enhance binding affinity at certain receptors, such as serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. frontiersin.org This is because the binding sites of these receptors may contain hydrophobic pockets that favorably accommodate nonpolar groups. However, this increase in lipophilicity can also affect metabolic stability and other pharmacokinetic properties. nih.gov

Table 2: Comparison of Calculated Lipophilicity (XLogP3) for Analogous Phenylpropanamines (Data sourced from PubChem.)

| Compound | 4-Position Substituent | Calculated XLogP3-AA Value |

|---|---|---|

| N-ethyl-1-(4-methoxyphenyl)propan-1-amine | Methoxy (-OCH₃) | 2.6 nih.gov |

| N-[1-(4-ethoxyphenyl)propyl]hexan-1-amine (related structure) | Ethoxy (-OCH₂CH₃) | 4.9 nih.gov |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers (the R- and S-forms). Stereochemistry is a fundamental aspect of its SAR, as biological systems like receptors and enzymes are themselves chiral. unife.it Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. unife.itmdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. semanticscholar.org This method is instrumental in predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The analysis provides insights into the binding affinity, mode, and energy, which are crucial for understanding the biological activity of the compound.

Prediction of Binding Modes with Enzymes and Receptors

Molecular docking simulations predict how this compound fits into the binding site of a receptor or enzyme. The predicted binding mode is determined by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The biological activity of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, for example, is attributed to its ability to interact with various molecular targets, potentially altering enzyme activity or modulating neurotransmitter receptor signaling.

For this compound, the key functional groups influencing its binding are the primary amine (-NH2), the ethoxy group (-OCH2CH3), and the aromatic phenyl ring.

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and can also act as an acceptor. It is predicted to form crucial hydrogen bonds with amino acid residues in the binding pocket of a receptor, such as aspartate, glutamate, serine, or threonine.

Hydrophobic Interactions: The ethyl group of the ethoxy moiety and the propyl chain are nonpolar and are likely to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Aromatic Interactions: The phenyl ring can participate in several types of interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

Ether Linkage: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, further anchoring the ligand within the binding site.

These interactions collectively determine the orientation and stability of the ligand-receptor complex. The specific stereochemistry of the compound, such as the (R)- or (S)-enantiomer, is critical for enantioselective interactions and can lead to significant differences in binding affinity and biological activity. Docking studies on similar heterocyclic compounds have shown that structural properties and electron-favoring characteristics of rings can lead to better interactions with enzymes and receptors. mdpi.com

Table 1: Predicted Interactions of this compound with Hypothetical Receptor Residues

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, Gln, Asn |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp |

| Phenyl Ring | Cation-π Interaction | Lys, Arg |

| Ethoxy Group (-O-CH₂CH₃) | Hydrogen Bond (Acceptor - Oxygen) | Ser, Thr, Tyr, Gln, Asn |

| Ethoxy Group (-O-CH₂CH₃) | Hydrophobic Interaction (Ethyl) | Ala, Val, Leu, Ile, Pro |

Mechanistic Insights into Molecular Recognition

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Docking studies provide a static picture of this event, offering mechanistic insights into how a biological target recognizes a specific ligand. The combination of interactions predicted for this compound illustrates the structural basis for its potential activity. nih.gov

The precise geometry and combination of hydrogen bonds and hydrophobic interactions are key to specificity. For a ligand to be recognized, its functional groups must be correctly positioned to complement the chemical environment of the receptor's binding site. For example, the distance and angle of the hydrogen bonds formed by the amine group must be optimal for a stable interaction. The hydrophobic pocket of the receptor must be able to accommodate the ethoxyphenyl group, and the aromatic ring must align favorably with corresponding residues. researchgate.net

Studies combining computational and in vitro investigations have shown that intramolecular interactions and interactions with specific residues at the N-terminus of peptides significantly contribute to inhibitory effects on enzymes like Dipeptidyl peptidase-IV (DPP-IV). nih.gov Similarly, for this compound, the interplay between the hydrogen-bonding amine "head" and the hydrophobic "tail" dictates its orientation and binding affinity. This understanding of molecular recognition is fundamental for structure-based drug design, allowing for the rational modification of the ligand's structure to enhance its potency and selectivity for a specific target.

Green Chemistry Metrics and Sustainable Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com To quantify the "greenness" of a chemical synthesis, various metrics have been developed. Among the most common are Atom Economy and the Environmental Factor (E-factor). These metrics are crucial for evaluating the sustainability of synthetic routes to compounds like this compound.

Evaluation of Atom Economy and Environmental Factor (E-factor)

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.com It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An ideal, or 100% atom-economical, reaction incorporates all reactant atoms into the product, generating no waste byproducts. chemrxiv.org

The Environmental Factor (E-factor) is a simple metric that relates the weight of waste produced to the weight of the desired product. It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies less waste generation and a greener process. For fine chemicals, typical E-factors range from 5 to 50. researchgate.net

To illustrate these metrics, we can evaluate a plausible synthetic route for this compound: the reductive amination of 1-(4-ethoxyphenyl)propan-1-one (B1607008). In this reaction, the ketone reacts with ammonia (B1221849) (NH₃) in the presence of a reducing agent, such as hydrogen gas (H₂) with a catalyst, to form the amine and water as the only byproduct.

Reaction: C₁₁H₁₄O₂ (1-(4-ethoxyphenyl)propan-1-one) + NH₃ + H₂ → C₁₁H₁₇NO (this compound) + H₂O

Table 2: Calculation of Atom Economy for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 1-(4-ethoxyphenyl)propan-1-one | C₁₁H₁₄O₂ | 178.23 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| Hydrogen | H₂ | 2.02 | Reactant |

| Sum of Reactant MWs | 197.28 | ||

| This compound | C₁₁H₁₇NO | 179.26 | Product |

Atom Economy Calculation: AE (%) = (179.26 g/mol / 197.28 g/mol ) x 100 = 90.86%

This high atom economy indicates that the reaction is efficient in principle, with most of the reactant atoms being converted into the desired product.

E-factor Calculation: Assuming the reaction goes to completion (100% yield) for simplicity: For every 179.26 g of product, 18.02 g of water (waste) is produced. E-factor = 18.02 g / 179.26 g = 0.10

This very low E-factor is characteristic of catalytic hydrogenations and other atom-economical reactions. In practice, the E-factor would be higher, as it must account for solvent losses, catalyst separation, and reaction workup steps, which are not included in this idealized calculation. researchgate.net Nevertheless, this analysis demonstrates that the chosen synthetic route is, in principle, highly sustainable according to these green chemistry metrics.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2R)-2-(4-Ethoxyphenyl)propan-1-amine |

| 1-(4-ethoxyphenyl)propan-1-one |

| 1-(4-methoxyphenyl)propan-1-one |

| 1-(4-ethoxyphenyl)-1-propanol |

| 4-ethoxybenzaldehyde (B43997) |

| Ammonia |

| Water |

| Hydrogen |

| Aspartate |

| Glutamate |

| Serine |

| Threonine |

| Leucine |

| Isoleucine |

| Valine |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Lysine |

| Arginine |

| Glutamine |

| Asparagine |

| Alanine |

| Proline |

Applications and Pharmacological Potential of 1 4 Ethoxyphenyl Propan 1 Amine in Academic Research

Function as a Chiral Building Block in Advanced Organic Synthesis

In organic synthesis, chiral building blocks are fundamental starting materials or intermediates used to construct complex, enantiomerically pure molecules. portico.org The utility of a compound like 1-(4-ethoxyphenyl)propan-1-amine lies in its defined stereochemistry, which can be transferred to a new, more complex molecule during a chemical reaction.

The primary function of a chiral building block is to introduce chirality—or "handedness"—into a target molecule. Because this compound is a chiral amine, it can be used to build larger molecules with specific stereochemical configurations. The amine group provides a reactive site for forming new chemical bonds, while the chiral center adjacent to it dictates the spatial orientation of the new structure. This process is essential in asymmetric synthesis, where the goal is to selectively create one enantiomer over the other. mdpi.com

The synthesis of single-enantiomer compounds is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. nih.gov Methodologies like chemo-enzymatic processes and asymmetric catalysis are often employed to produce enantiomerically pure alcohols and amines. nih.govyoutube.com Chiral amines serve as key intermediates, auxiliaries, or resolving agents in these processes. mdpi.com By incorporating this compound or similar chiral structures into a synthesis, chemists can guide the reaction towards the formation of a single desired enantiomer, avoiding the creation of a 50:50 mixture of enantiomers (a racemate) that would require difficult separation steps. mdpi.comvapourtec.com

Role in Pharmaceutical Synthesis and Drug Development Research

Chiral amines are valuable intermediates in the production of many pharmaceuticals. york.ac.uk Their structural features are often integral to the final active pharmaceutical ingredient (API).

As a chiral amine, this compound belongs to a class of compounds used as intermediates for APIs. bldpharm.com While this specific ethoxy- derivative is available commercially for research use, academic and patent literature more frequently documents the use of its structurally similar analogs in the synthesis of well-known pharmaceuticals. bldpharm.comchemuniverse.com

The synthesis of Formoterol, a long-acting β2-agonist used to treat asthma, is a notable example of the use of a chiral phenylethylamine derivative. However, research and patent literature primarily describe the use of a methoxy (B1213986) analog, not the ethoxy one. Specifically, a key intermediate in Formoterol synthesis is an isomer of 1-(4-methoxyphenyl)propan-amine. pharmaffiliates.comnih.govusp.org For example, one of the precursors is identified as 2-Amino-4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol. usp.org This highlights the principle that specific chiral amine backbones are crucial for the synthesis, although the exact substituent on the phenyl ring (methoxy vs. ethoxy) can differ.

The synthesis of other major pharmaceuticals also relies on chiral amine precursors, though not specifically this compound according to available research.

Sitagliptin: The production of the anti-diabetic drug Sitagliptin, a DPP-4 inhibitor, involves the creation of a chiral β-amino acid structure. nih.gov Synthetic routes described in the literature use precursors like D-(2,4,5-trifluorophenyl)alanine or employ asymmetric hydrogenation of an enamine to establish the chiral center. rsc.orgpolimi.itgoogle.comgoogle.com While chiral amines are central to the molecule, the specific precursors documented are structurally distinct from this compound.

Elarofiban: Research has noted that chiral amines such as (S)-(-)-1-(4-methoxyphenyl)ethylamine are useful as building blocks for pharmaceuticals like Elarofiban. This demonstrates the utility of this structural class of compounds, although it again points to a methoxy analog with an ethylamine (B1201723) side chain rather than an ethoxy-propylamine.

Comparison of Chiral Precursors in Pharmaceutical Synthesis

| Target Drug | Documented Chiral Precursor(s) | Reference |

|---|---|---|

| Formoterol | 1-(4-Methoxyphenyl)propan-amine isomer | pharmaffiliates.comnih.govusp.org |

| Sitagliptin | D-(2,4,5-trifluorophenyl)alanine; Chiral β-amino acid derivatives | rsc.orgpolimi.it |

Investigation of Pharmacological Potential through Derivatives

The core of academic interest in this compound lies in the synthesis and evaluation of its derivatives. By modifying the core structure, researchers aim to enhance specific pharmacological activities and explore new therapeutic avenues.